5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide
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Overview
Description
5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide is a chemical compound with a complex structure, featuring a furan ring substituted with an isopropylphenoxy group and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid.
Reagent: Hydrazine hydrate.
Conditions: Reflux in ethanol or another suitable solvent.
Product: 5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the hydrazide group.
Substitution: Phenoxy-substituted furan derivatives.
Scientific Research Applications
5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid: A precursor in the synthesis of the hydrazide derivative.
5-[(4-Isopropylphenoxy)methyl]-2-furoate: An ester derivative with different reactivity and applications.
Uniqueness
5-[(4-Isopropylphenoxy)methyl]-2-furohydrazide is unique due to the presence of both the hydrazide and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)11-3-5-12(6-4-11)19-9-13-7-8-14(20-13)15(18)17-16/h3-8,10H,9,16H2,1-2H3,(H,17,18) |
InChI Key |
JHFBWCRBDRTZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
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